Zanamivir Dimer (EP ImpurityA)

Description

Significance of Impurity Profiling and Control in Active Pharmaceutical Ingredients (APIs)

Impurity profiling, the process of identifying and quantifying the various impurities in an API, is a cornerstone of modern pharmaceutical development and manufacturing. pharmaffiliates.comglobalpharmatek.com The presence of unwanted chemicals can arise from several sources, including the raw materials, the synthetic route, degradation of the API, or during storage. pharmaffiliates.comrjpdft.com These impurities can possess their own pharmacological or toxicological properties, potentially affecting the safety and efficacy of the final drug product. oceanicpharmachem.com

Regulatory authorities such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have instituted rigorous guidelines for the control of impurities. pharmaffiliates.com These guidelines mandate the reporting, identification, and qualification of impurities above certain thresholds. pharmaffiliates.com Adherence to these standards is not only a regulatory necessity but also a critical component of ensuring patient safety and product quality. pharmaffiliates.comoceanicpharmachem.com Effective impurity control strategies, developed through comprehensive profiling, are essential for producing safe, effective, and consistent pharmaceutical products. globalpharmatek.com

Overview of Zanamivir's Chemical Structure and its Relevance in Pharmaceutical Manufacturing

Zanamivir (B325) is an antiviral agent used in the treatment and prevention of influenza A and B virus infections. wikipedia.org Its mechanism of action involves the inhibition of the viral enzyme neuraminidase, which is crucial for the release of new virus particles from infected cells. wikipedia.orgselleckchem.com The chemical structure of zanamivir is a complex derivative of sialic acid (N-acetylneuraminic acid). wikipedia.orgnih.gov

The synthesis of Zanamivir involves multiple chemical steps, creating the potential for the formation of various process-related impurities and degradation products. researchgate.net Given its intricate stereochemistry, the manufacturing process must be meticulously controlled to ensure the desired isomeric purity and to minimize the formation of structurally similar but inactive or potentially harmful byproducts. The nature of the functional groups present in the Zanamivir molecule also makes it susceptible to degradation under certain conditions, further emphasizing the need for robust impurity monitoring throughout its lifecycle.

Classification and Regulatory Context of European Pharmacopoeia (EP) Impurities in Drug Substances

The European Pharmacopoeia (Ph. Eur.) provides a legal and scientific benchmark for pharmacopoeial standards in Europe. eupati.eu It contains monographs for active substances that include tests and acceptance criteria for impurities. eupati.euedqm.eu Impurities in the Ph. Eur. are generally classified as:

Specified Impurities: These are impurities that are individually listed and limited with a specific acceptance criterion in a monograph. A specified impurity can be either identified or unidentified. edqm.eu

Unspecified Impurities: These are impurities that are not individually listed in the monograph but are controlled by a general acceptance criterion.

Total Impurities: This is the sum of all specified and unspecified impurities.

Zanamivir Dimer is designated as "Impurity A" in the European Pharmacopoeia, indicating it is a specified and identified impurity that must be monitored and controlled within the limits defined in the Zanamivir monograph. nih.govncats.io

Academic Research Importance of Investigating Zanamivir Dimer (EP Impurity A)

The study of specific pharmaceutical impurities like Zanamivir Dimer holds significant academic and practical importance. Research into the formation, characterization, and potential biological activity of such impurities contributes to a deeper understanding of the drug's chemistry and stability. Investigating the synthetic pathways that lead to the formation of Zanamivir Dimer can inform process optimization efforts to minimize its presence in the final API.

Furthermore, academic studies on dimeric forms of antiviral drugs can sometimes reveal unexpected properties. For instance, research on other dimeric derivatives of zanamivir has explored their potential for enhanced antiviral activity and prolonged duration of action. nih.govdrugbank.com While Zanamivir Dimer (EP Impurity A) is treated as an impurity to be controlled, its study provides valuable data for the broader field of medicinal chemistry and drug development. The synthesis and characterization of such impurities are also crucial for the development of analytical reference standards, which are essential for the accurate quantification of the impurity in routine quality control testing. researchgate.net

Chemical Profile of Zanamivir Dimer (EP Impurity A)

| Identifier | Value |

| Chemical Name | (2R,3R,4S)-3-(Acetylamino)-4-[[[N-[(2R,3R,4S)-3-(acetylamino)-6-carboxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-4-yl]carbamimidoyl]-carbamoyl]amino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid allmpuslab.com |

| Molecular Formula | C24H36N6O15 nih.govallmpuslab.com |

| Molecular Weight | 648.57 g/mol allmpuslab.com |

| Synonyms | Zanamivir Impurity A [EP Impurity], Zanamivir Dimer [USP Impurity] nih.gov |

| CAS Number | Not explicitly available for the dimer structure itself in the search results, though the parent compound Zanamivir has the CAS number 139110-80-8. wikipedia.org |

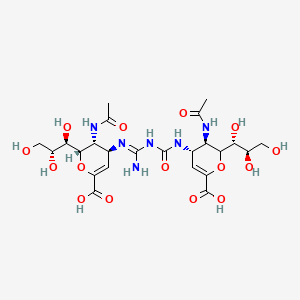

Structure

2D Structure

Properties

Molecular Formula |

C24H36N6O15 |

|---|---|

Molecular Weight |

648.6 g/mol |

IUPAC Name |

(3R,4S)-3-acetamido-4-[[N'-[(2S,3R,4S)-3-acetamido-6-carboxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-4-yl]carbamimidoyl]carbamoylamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |

InChI |

InChI=1S/C24H36N6O15/c1-7(33)26-15-9(3-13(21(39)40)44-19(15)17(37)11(35)5-31)28-23(25)30-24(43)29-10-4-14(22(41)42)45-20(16(10)27-8(2)34)18(38)12(36)6-32/h3-4,9-12,15-20,31-32,35-38H,5-6H2,1-2H3,(H,26,33)(H,27,34)(H,39,40)(H,41,42)(H4,25,28,29,30,43)/t9-,10-,11+,12+,15+,16+,17+,18+,19-,20?/m0/s1 |

InChI Key |

KVFLJGVDRKVWIJ-MARPOOJWSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)NC(=O)N[C@H]2C=C(OC([C@@H]2NC(=O)C)[C@@H]([C@@H](CO)O)O)C(=O)O |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)NC(=O)NC(=NC2C=C(OC(C2NC(=O)C)C(C(CO)O)O)C(=O)O)N |

Origin of Product |

United States |

Mechanistic Investigations of Zanamivir Dimer Ep Impurity A Formation

Elucidation of Dimerization Pathways during Zanamivir (B325) Chemical Synthesis

The formation of Zanamivir Dimer during the chemical synthesis of Zanamivir is a complex process influenced by various factors, including the synthetic route, reaction conditions, and the presence of intermediates and catalysts.

Identification of Key Intermediates and Side Reactions Promoting Dimer Formation

The synthesis of Zanamivir involves multiple steps, and at various stages, reactive intermediates are generated that can potentially lead to dimerization. While the precise structure of Zanamivir Dimer (EP Impurity A) is proprietary to the pharmacopeia, it is understood to be a covalent adduct of two Zanamivir molecules. The primary functional groups on the Zanamivir molecule that are likely to be involved in dimerization are the carboxylic acid, the glycerol (B35011) side chain, the amino group, and the guanidino group.

One potential pathway for dimerization involves the activation of the carboxylic acid group of one Zanamivir molecule, which can then react with a nucleophilic group (such as the amino or hydroxyl group) on a second Zanamivir molecule to form an ester or amide linkage. Key intermediates in this process would be activated carboxylic acid derivatives, such as acyl halides, anhydrides, or esters, which might be formed transiently during the synthesis.

Side reactions, such as incomplete protection of reactive functional groups, can also lead to the formation of dimers. For instance, if the amino group is not adequately protected during a step involving carboxylic acid activation, it can lead to the formation of an amide-linked dimer.

Table 1: Potential Key Intermediates and Side Reactions in Zanamivir Dimer Formation

| Key Intermediate/Side Reaction | Description |

|---|---|

| Acyl Halide Intermediate | Transient formation of an acyl halide from the carboxylic acid group of Zanamivir, which is highly reactive towards nucleophiles. |

| Incomplete Amino Group Protection | Failure to protect the C-4 amino group can leave it susceptible to nucleophilic attack on an activated Zanamivir molecule. |

| Over-activation of Carboxylic Acid | The use of potent activating agents for the carboxylic acid can lead to unwanted side reactions, including dimerization. |

Role of Catalytic and Non-Catalytic Processes in Dimerization

Both catalytic and non-catalytic processes can contribute to the formation of Zanamivir Dimer.

Catalytic Processes: Acid or base catalysts used in various steps of the synthesis can promote dimerization. For instance, an acid catalyst can protonate the carboxylic acid group, making it more susceptible to nucleophilic attack. Conversely, a base catalyst can deprotonate a nucleophilic group, increasing its reactivity. The choice of catalyst is therefore critical in minimizing the formation of this impurity. Some synthetic routes may employ metal catalysts, which could also potentially facilitate dimerization through the formation of metal complexes.

Non-Catalytic Processes: Dimerization can also occur through non-catalytic pathways, driven by factors such as high temperatures or prolonged reaction times. Thermal stress can provide the necessary activation energy for the reaction between two Zanamivir molecules, even in the absence of a catalyst.

Influence of Reaction Conditions on Dimer Yield

The yield of Zanamivir Dimer is highly dependent on the specific reaction conditions employed during synthesis. Key parameters include:

Solvent Systems: The polarity and proticity of the solvent can influence the rate of dimerization. Polar aprotic solvents might favor certain dimerization pathways by stabilizing charged intermediates.

Temperature: Higher reaction temperatures generally increase the rate of all reactions, including the formation of impurities like the Zanamivir Dimer. Careful temperature control is essential to minimize its formation.

Concentration: Higher concentrations of Zanamivir and its intermediates can increase the probability of intermolecular reactions, leading to a higher yield of the dimer.

Table 2: Illustrative Impact of Reaction Conditions on Zanamivir Dimer Yield

| Condition | Parameter | Effect on Dimer Yield |

|---|---|---|

| Solvent | Dichloromethane | Low |

| Dimethylformamide (DMF) | Moderate to High | |

| Temperature | 25°C | Low |

| 80°C | High | |

| Concentration | 0.1 M | Low |

Zanamivir Degradation Studies Leading to Dimer Generation

Zanamivir can also degrade under various stress conditions to form impurities, including the Zanamivir Dimer. Understanding these degradation pathways is crucial for ensuring the stability and shelf-life of the drug product.

Impact of Stress Conditions on Zanamivir Dimer Formation

Forced degradation studies are performed to identify potential degradation products and pathways. Zanamivir has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines, including changes in pH, oxidative environments, and thermal exposure.

pH: Zanamivir is susceptible to degradation under both acidic and alkaline conditions. In acidic conditions, hydrolysis of the amide group could occur, potentially leading to intermediates that could dimerize. Under alkaline conditions, the deprotonated carboxylic acid might be less reactive, but other parts of the molecule could become more susceptible to degradation, indirectly leading to dimer formation.

Oxidative Environments: The presence of oxidizing agents can lead to the formation of various degradation products. While direct dimerization through oxidation is less likely, oxidative degradation of other functional groups could generate reactive species that subsequently lead to dimerization.

Thermal Exposure: As with the synthesis process, elevated temperatures can promote the degradation of Zanamivir and the formation of the dimer. Solid-state stability studies at elevated temperatures are important to assess the potential for dimer formation during storage.

Table 3: Summary of Zanamivir Degradation under Stress Conditions

| Stress Condition | Observation | Potential for Dimer Formation |

|---|---|---|

| Acid Hydrolysis (e.g., 0.1N HCl) | Significant degradation observed. | Moderate |

| Base Hydrolysis (e.g., 0.1N NaOH) | Significant degradation observed. | Moderate to High |

| Oxidation (e.g., 3% H₂O₂) | Some degradation observed. | Low to Moderate |

| Thermal (e.g., 60°C) | Degradation observed over time. | Moderate |

Kinetics and Thermodynamics of Dimer Formation via Degradation Pathways

Thermodynamically, the formation of the Zanamivir Dimer from two Zanamivir molecules is likely to be an endergonic process (non-spontaneous) under standard conditions, requiring an input of energy (e.g., heat) to proceed. The equilibrium would favor the monomeric form. However, under specific stress conditions, the reaction may become more favorable. The Gibbs free energy change (ΔG) for the dimerization reaction would be a key parameter in determining its spontaneity.

Table 4: Hypothetical Kinetic and Thermodynamic Parameters for Zanamivir Dimerization

| Parameter | Value | Implication |

|---|---|---|

| Rate Constant (k) at 25°C | Low | Slow rate of formation under ambient conditions. |

| Activation Energy (Ea) | High | Significant energy barrier to dimerization. |

| Gibbs Free Energy (ΔG) | Positive | Dimerization is not spontaneous under standard conditions. |

Influence of Manufacturing Process Parameters on Zanamivir Dimer Content

The control of impurities is a fundamental aspect of pharmaceutical process chemistry. The formation of byproducts such as Zanamivir Dimer (EP Impurity A) is highly dependent on the specific reaction conditions and purification processes employed. While specific quantitative data from manufacturing processes is not publicly disclosed, the following parameters are generally critical in controlling the levels of such impurities.

pH: The pH of the reaction mixture and subsequent processing steps can have a profound effect on the stability of intermediates and the final product. For a molecule like Zanamivir with multiple functional groups, including carboxylic acid and guanidino groups, pH can influence the protonation state and reactivity of these groups. It has been noted in the synthesis of related compounds that acidic or neutral conditions can favor certain side reactions, although a direct correlation to Zanamivir Dimer formation is not publicly documented. The control of pH is therefore essential to minimize the formation of pH-dependent impurities.

Reaction Time: The duration of a chemical reaction can also affect the impurity profile. Prolonged reaction times, even at optimal temperatures and pH, can provide more opportunities for side reactions to occur, potentially leading to higher levels of Zanamivir Dimer. Process optimization studies would typically establish the ideal reaction time to maximize the yield of Zanamivir while keeping the formation of Impurity A and other byproducts to a minimum.

Solvent System: The choice of solvent is crucial as it can influence the solubility of reactants and intermediates, as well as the reaction pathways. Different solvents can stabilize or destabilize transition states, thereby favoring or inhibiting certain reactions. The polarity and protic/aprotic nature of the solvent can play a significant role in the formation of impurities.

Purification Process: The final control over the level of Zanamivir Dimer in the API is exerted during the purification stages. Techniques such as crystallization, chromatography, and extraction are employed to remove impurities. The efficiency of these purification steps is critical in ensuring that the final product meets the stringent purity requirements set by regulatory bodies like the European Pharmacopoeia (EP).

Due to the proprietary nature of pharmaceutical manufacturing processes, detailed research findings and data tables illustrating the specific impact of these parameters on Zanamivir Dimer (EP Impurity A) content are not available in the public domain. The development of a manufacturing process for an API like Zanamivir involves extensive "Design of Experiment" (DoE) studies to understand the interplay of these parameters and to establish a robust process that consistently produces a high-purity product with minimal levels of impurities.

Advanced Structural Characterization and Elucidation of Zanamivir Dimer Ep Impurity A

Spectroscopic Techniques for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques for complete assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules like Zanamivir (B325) Dimer. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign the proton (¹H) and carbon (¹³C) signals, providing a complete picture of the molecule's framework.

In the ¹H NMR spectrum of a synthesized zanamivir dimer, specific chemical shifts (δ) are observed that are consistent with the dimeric structure. rsc.org For instance, signals corresponding to the triazole proton, as well as protons on the dihydropyran rings and the glycerol (B35011) side chains, can be identified and assigned. rsc.org Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between protons and carbons, and for confirming the linkage between the two zanamivir monomers. These techniques help to trace the covalent bonds within the molecule, confirming the dimeric nature and the specific points of attachment.

Table 1: Representative ¹H NMR Chemical Shifts for a Zanamivir Dimer Derivative

| Proton | Chemical Shift (δ) in ppm (D₂O) |

|---|---|

| Triazole CH | 7.692 (s, 1H) |

| Dihydropyran Ring Protons | 5.538-5.632 (m, 2H), 4.518-4.869 (m, 2H), 4.198-4.435 (m, 6H), 3.810-4.050 (m, 4H), 3.095-3.593 (m, 5H) |

| Glycerol Side Chain Protons | Included in the broad multiplets of the dihydropyran ring |

| Acetyl CH₃ | 1.822 (s, 3H), 1.791 (s, 3H) |

| Linker Protons | 2.632-2.994 (m, 4H), 1.850-2.047 (m, 2H) |

Data derived from a synthesized zanamivir dimer and may vary slightly for EP Impurity A. The table showcases the type of data obtained from ¹H NMR experiments. rsc.org

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, which is essential for determining the elemental composition and confirming the molecular formula of Zanamivir Dimer. mdpi.comresearchgate.net The molecular formula for Zanamivir Dimer (EP Impurity A) is C₂₄H₃₆N₆O₁₅, with a corresponding molecular weight of approximately 648.57 g/mol . nih.govallmpuslab.com HRMS can confirm this with high accuracy. For example, a doubly charged ion of a protected zanamivir dimer was observed at m/z 863.9169, which corresponds to the predicted value of 863.9167 for [C₈₇H₁₁₅N₁₃O₂₄+2H+]²⁺. rsc.org

Tandem Mass Spectrometry (MS/MS) is then used to fragment the parent ion and analyze the resulting product ions. researchgate.net This fragmentation pattern provides valuable structural information, revealing how the molecule breaks apart and confirming the connectivity of its different components. The fragmentation of Zanamivir Dimer would be expected to show losses of characteristic side chains and cleavage of the linker connecting the two monomeric units, providing definitive evidence of the dimeric structure.

Table 2: High-Resolution Mass Spectrometry Data for a Protected Zanamivir Dimer

| Parameter | Value |

|---|---|

| Predicted m/z for [M+2H]²⁺ | 863.9167 |

| Found m/z for [M+2H]²⁺ | 863.9169 |

This data is for a protected synthetic dimer, illustrating the accuracy of HRMS in molecular formula determination. rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy helps in characterizing the chromophoric systems within the molecule. usf.edu Zanamivir itself has a UV absorption maximum around 234 nm. who.int The UV-Vis spectrum of the dimer would be expected to be similar, with potential slight shifts depending on the nature of the linkage between the two monomer units. A diode array detector can be used to obtain the UV spectrum during chromatographic analysis. who.int

Table 3: Key Infrared Absorption Bands for a Protected Zanamivir Dimer Derivative

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3274 | N-H stretching (amide) |

| 2980, 2934 | C-H stretching (aliphatic) |

| 1725 | C=O stretching (ester) |

| 1680, 1637 | C=O stretching (amide) |

| 1245, 1136 | C-O stretching (ether, alcohol) |

Data from a protected synthetic zanamivir dimer. rsc.org

X-ray Crystallography for Definitive Solid-State Structure Determination

Chromatographic-Spectroscopic Coupling Techniques (e.g., LC-NMR, LC-HRMS) for Impurity Characterization in Complex Mixtures

In a real-world pharmaceutical setting, impurities like Zanamivir Dimer are often present in a complex mixture with the API and other related substances. researchgate.net Coupled chromatographic-spectroscopic techniques are indispensable for the separation, identification, and quantification of such impurities. thermofisher.com

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a particularly powerful combination. fda.gov The liquid chromatography (LC) component separates the different compounds in the mixture based on their physicochemical properties. nih.gov The eluting components are then directly introduced into the HRMS for accurate mass determination and fragmentation analysis, allowing for the confident identification of impurities even at low levels. mdpi.com The European Pharmacopoeia outlines an HPLC method for the analysis of zanamivir and its impurities, where Zanamivir Dimer has a relative retention time of about 2.75 compared to zanamivir. who.int

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is another advanced hyphenated technique that can be used. frontiersin.org It allows for the acquisition of NMR spectra of compounds as they elute from the LC column, providing detailed structural information of the separated impurities without the need for prior isolation.

Analytical Methodologies for Zanamivir Dimer Ep Impurity A Profiling and Quantification

Development and Validation of Stability-Indicating High-Performance Liquid Chromatography (HPLC) Methods.africanjournalofbiomedicalresearch.comdntb.gov.ua

Stability-indicating methods are crucial for the accurate determination of a drug substance in the presence of its degradation products, a key requirement for assessing the stability of pharmaceutical formulations. africanjournalofbiomedicalresearch.com For Zanamivir (B325) and its impurities, several reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. africanjournalofbiomedicalresearch.comashdin.com

Optimization of Chromatographic Separation Parameters for Zanamivir Dimer Resolution from Zanamivir and Other Impurities

The successful separation of Zanamivir Dimer from the active pharmaceutical ingredient (API), Zanamivir, and other related impurities is a primary objective in method development. This is often achieved through meticulous optimization of various chromatographic parameters.

Key parameters that are typically optimized include:

Stationary Phase (Column): The choice of the HPLC column is critical. Columns such as C18 and C8 are commonly used for the analysis of Zanamivir and its impurities. africanjournalofbiomedicalresearch.comijpsonline.com For instance, a Hypersil C8 column (150 mm × 4.6 mm, 5 µm) has been successfully used to separate Zanamivir from its related compounds. africanjournalofbiomedicalresearch.com Another study utilized a BDS Hypersil Cyano column (250 mm x 4.6 mm, 5 µm) for the quantification of zanamivir. ijpsonline.comresearchgate.net

Mobile Phase Composition: The mobile phase, a mixture of a buffer and an organic solvent, plays a significant role in achieving the desired separation. A common mobile phase consists of a phosphate (B84403) buffer and acetonitrile (B52724). africanjournalofbiomedicalresearch.com The ratio of these components is adjusted to optimize the retention times and resolution of the peaks. For example, a mobile phase of sodium phosphate monobasic and monohydric buffer with acetonitrile in a 65:35 ratio has been reported. africanjournalofbiomedicalresearch.com Another method employed a mobile phase of 98% (v/v) ultrapure water and 2% (v/v) acetonitrile. ijpsonline.comresearchgate.net

pH of the Mobile Phase: The pH of the buffer component of the mobile phase can significantly impact the ionization state of the analytes and thus their retention characteristics. A pH of 4.2 has been used in some methods to achieve optimal separation. africanjournalofbiomedicalresearch.com

Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. A flow rate of 1 mL/min is commonly employed. africanjournalofbiomedicalresearch.com

Column Temperature: Maintaining a consistent column temperature, for example at 30°C, helps to ensure the reproducibility of the retention times. africanjournalofbiomedicalresearch.com

A draft proposal for the inclusion of Zanamivir in The International Pharmacopoeia mentions a method using an Asahipak NH2P-50 column with a mobile phase of acetonitrile and a sulfuric acid solution adjusted to pH 5.5. who.int This method specifies relative retention times for various impurities, with Impurity A (Zanamivir Dimer) having a relative retention time of about 2.75. who.int

Table 1: Example of HPLC Parameters for Zanamivir Impurity Profiling

| Parameter | Condition | Reference |

| Column | Hypersil C8 (150 mm × 4.6, 5 µ) | africanjournalofbiomedicalresearch.com |

| Mobile Phase | Sodium phosphate monobasic and monohydric buffer and acetonitrile (65:35) | africanjournalofbiomedicalresearch.com |

| pH | 4.2 | africanjournalofbiomedicalresearch.com |

| Flow Rate | 1 mL/min | africanjournalofbiomedicalresearch.com |

| Detection | 260 nm | africanjournalofbiomedicalresearch.com |

| Column Temperature | 30 °C | africanjournalofbiomedicalresearch.com |

Comparative Study of Detection Strategies (e.g., UV, Evaporative Light Scattering Detector (ELSD), Mass Spectrometric Detection)

The choice of detector is another critical aspect of the analytical method, influencing sensitivity, selectivity, and the type of information that can be obtained.

UV Detection: Ultraviolet (UV) detection is a widely used and robust detection method in HPLC. ijpsonline.com For Zanamivir and its impurities, detection is often performed at a wavelength of around 230 nm or 260 nm. africanjournalofbiomedicalresearch.comijpsonline.com While UV detection is suitable for quantitative analysis, it may lack the specificity to distinguish between co-eluting compounds with similar UV spectra. biopharmaspec.com

Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that can detect any compound that is less volatile than the mobile phase. biopharmaspec.comflash-chromatography.com This makes it particularly useful for detecting impurities that lack a UV chromophore. biopharmaspec.comresearchgate.net The principle of ELSD involves nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the non-volatile analyte particles. biopharmaspec.com However, ELSD response can be non-linear and may be affected by various parameters such as the eluent composition and detector settings. nih.gov

Mass Spectrometric (MS) Detection: Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides high sensitivity and selectivity, allowing for the definitive identification and quantification of impurities. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the target analyte. nih.gov LC-MS/MS methods have been developed for the quantification of Zanamivir in biological matrices and can be adapted for impurity profiling. ijpsonline.comnih.gov This technique is particularly valuable for identifying unknown impurities and for trace-level quantification.

Table 2: Comparison of Detection Strategies

| Detector | Advantages | Disadvantages |

| UV | Robust, simple, good for quantification of known compounds. africanjournalofbiomedicalresearch.comijpsonline.com | Requires a chromophore, may lack specificity for co-eluting peaks. biopharmaspec.com |

| ELSD | Universal detection for non-volatile compounds, useful for compounds without a UV chromophore. biopharmaspec.comflash-chromatography.com | Non-linear response, sensitive to mobile phase composition and detector settings. nih.gov |

| MS | High sensitivity and selectivity, provides structural information, excellent for identification and trace analysis. researchgate.netnih.gov | Higher cost and complexity compared to UV and ELSD. researchgate.net |

Application of Quality by Design (QbD) Principles in Analytical Method Development for Impurity Control.impactfactor.org

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. researchgate.netnih.gov In the context of analytical method development, QbD aims to build quality into the method to ensure it is robust and fit for its intended purpose. impactfactor.org

The application of QbD principles to the development of analytical methods for Zanamivir impurity control involves:

Defining the Analytical Target Profile (ATP): This involves defining the requirements for the analytical method, such as the required accuracy, precision, and sensitivity for quantifying Zanamivir Dimer. researchgate.net

Identifying Critical Quality Attributes (CQAs) of the Method: These are the performance characteristics of the method that must be controlled to ensure the desired quality of the results, for example, the resolution between Zanamivir and Zanamivir Dimer.

Risk Assessment: Identifying and evaluating the parameters that could potentially impact the method's CQAs. This can be done using tools like Ishikawa (fishbone) diagrams. researchgate.net

Design of Experiments (DoE): A structured approach to systematically vary method parameters (e.g., mobile phase composition, pH, temperature) to understand their effect on the method's performance and to identify the optimal operating conditions. researchgate.net

Establishing a Method Design Space: This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. Operating within the design space will result in a method that meets the defined ATP.

Implementing a Control Strategy and Continuous Improvement: This involves defining the controls to ensure the method consistently performs as expected and to identify opportunities for improvement over the method's lifecycle.

By applying QbD, a more robust and reliable analytical method for Zanamivir Dimer can be developed, leading to better control of this impurity in the final drug product. africanjournalofbiomedicalresearch.com

Preparation, Characterization, and Traceability of Zanamivir Dimer Reference Standards.who.intnih.gov

Accurate quantification of Zanamivir Dimer relies on the availability of a well-characterized reference standard. Reference standards are highly purified compounds that are used as a benchmark for the identification and quantification of the substance in a sample. axios-research.com

The European Pharmacopoeia (EP) provides reference standards for Zanamivir and its impurities, including Zanamivir for system suitability which contains Impurity A (the dimer). who.intlabstandards.eu The establishment of these reference standards involves:

Synthesis and Purification: Zanamivir Dimer can be synthesized and purified using various chemical and chromatographic techniques. nih.gov Dimeric derivatives of zanamivir have been synthesized for research purposes, exploring different linker groups. nih.govacs.org

Characterization: The identity and purity of the reference standard must be unequivocally established. This is typically achieved using a combination of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. nih.gov

Mass Spectrometry (MS) to confirm the molecular weight. nih.gov

High-Performance Liquid Chromatography (HPLC) to assess purity.

Other spectroscopic and thermal analysis techniques.

Traceability: The purity value assigned to the reference standard must be traceable to a recognized national or international standard. The European Directorate for the Quality of Medicines & HealthCare (EDQM) is responsible for establishing and providing the official EP reference standards. cymitquimica.com

The availability of a certified Zanamivir Dimer reference standard is essential for the validation of analytical methods and for ensuring the accuracy of routine quality control testing.

Quantitative Analysis and Determination of Analytical Figures of Merit (Limit of Detection, Limit of Quantification, Accuracy, Precision)

Once a suitable analytical method has been developed, it must be validated to demonstrate that it is fit for its intended purpose. The validation process involves evaluating several key analytical figures of merit as defined by ICH guidelines. chromatographyonline.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov For a Zanamivir quantification method, an LOD of 0.50 ng/ml has been reported. nih.gov

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov The LOQ is a critical parameter for impurity methods as it determines the lowest level at which an impurity can be reliably monitored. chromatographyonline.com For a Zanamivir quantification method, a lower limit of quantification (LLOQ) of 1 ng/ml has been achieved. nih.gov Another method for zanamivir reported a lower limit of quantification of 0.1 μg/ml. ijpsonline.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Linearity is typically evaluated by analyzing a series of solutions of known concentrations and is often expressed by the correlation coefficient (R²) of the calibration curve, which should be close to 1. africanjournalofbiomedicalresearch.comijpsonline.com

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by recovery studies, where a known amount of the impurity is added to a sample matrix and the percentage of the added impurity that is recovered by the method is determined. Recoveries in the range of 99.81-101.89% have been reported for a Zanamivir method. africanjournalofbiomedicalresearch.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.

Reproducibility: Precision between different laboratories.

Table 3: Typical Analytical Figures of Merit for a Validated HPLC Method

| Parameter | Typical Acceptance Criteria | Example Finding for a Zanamivir Method | Reference |

| Linearity (R²) | ≥ 0.999 | >0.9995 | africanjournalofbiomedicalresearch.com |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.81 - 101.89% | africanjournalofbiomedicalresearch.com |

| Precision (RSD) | ≤ 2.0% | Within specified limits | ashdin.com |

| LOD | Signal-to-noise ratio ≥ 3 | 0.50 ng/ml | nih.gov |

| LOQ | Signal-to-noise ratio ≥ 10 | 1 ng/ml | nih.gov |

The rigorous development and validation of analytical methodologies are fundamental to ensuring the quality and safety of Zanamivir drug products by enabling the accurate control of impurities like Zanamivir Dimer.

Impurity Control Strategies and Pharmaceutical Quality Management for Zanamivir Dimer Ep Impurity A

Adherence to Regulatory Requirements and Guidelines for Pharmaceutical Impurities (e.g., ICH Q3A, Q3B)

The foundation of any impurity control strategy is strict adherence to internationally recognized regulatory guidelines. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a framework for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). researchgate.netresearchgate.net These guidelines are essential for pharmaceutical manufacturers and are followed by regulatory agencies worldwide, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). nih.gov

ICH Q3A (R2) provides guidance on the qualification and control of impurities in new drug substances, which are not the intended chemical entity. researchgate.netnih.gov It establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. nih.govresearchgate.net For instance, impurities present at a level of 0.1% or higher are generally recommended for identification and characterization. nih.gov

ICH Q3B(R2) focuses on impurities in new drug products, particularly degradation products that may arise during manufacturing or on storage. researchgate.netafricanjournalofbiomedicalresearch.comgsconlinepress.com It outlines the process for identifying and qualifying degradation products, setting acceptance criteria, and reporting these impurities in a registration application. gsconlinepress.combiopharminternational.com The guidance emphasizes a scientific rationale for the evaluation of degradation pathways and the implementation of laboratory studies to detect these products. gsconlinepress.com

For Zanamivir (B325) Dimer (EP Impurity A), these guidelines mandate a thorough risk assessment. This involves understanding its potential toxicological effects and establishing appropriate controls to ensure patient safety. The qualification process involves acquiring and evaluating data to establish the biological safety of the impurity at the level or above at which it is found in the drug substance or product. core.ac.uk

Table 1: Key Aspects of ICH Q3A and Q3B Guidelines

| Guideline | Focus | Key Requirements |

|---|---|---|

| ICH Q3A(R2) | Impurities in New Drug Substances | - Reporting, identification, and qualification thresholds for impurities.- Guidance on classifying organic, inorganic, and residual solvent impurities.- Decision tree for identification and qualification of impurities. |

| ICH Q3B(R2) | Impurities in New Drug Products | - Guidance on reporting and controlling degradation products.- Scientific rationale for evaluating degradation pathways.- Selection of degradation products for specifications based on batches from the proposed commercial process. |

Strategies for Minimizing Zanamivir Dimer (EP Impurity A) Content in the Active Pharmaceutical Ingredient

Minimizing the presence of Zanamivir Dimer (EP Impurity A) in the Active Pharmaceutical Ingredient (API) is a primary goal of process development and manufacturing. This is achieved through a combination of process optimization to prevent its formation and the development of efficient purification methods to remove it.

Process Optimization in Zanamivir Manufacturing to Mitigate Dimer Formation

The formation of Zanamivir Dimer (EP Impurity A) is often linked to specific reaction conditions during the synthesis of Zanamivir. Older synthetic routes for Zanamivir were known to generate a significant number of impurities due to harsh reaction conditions. nih.gov Modern, optimized processes aim to achieve high purity, often exceeding 99.5%, by carefully controlling these conditions.

While specific proprietary details of Zanamivir manufacturing are not publicly disclosed, general principles of process optimization to reduce dimer formation can be inferred from the chemical literature. Dimerization reactions can be influenced by several factors:

Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can often lead to the formation of by-products, including dimers. Careful control and optimization of these parameters are crucial.

pH of the Reaction Mixture: The pH can significantly impact the reactivity of functional groups and the stability of intermediates, potentially favoring dimerization pathways. Maintaining the pH within a narrow, optimal range is a key control strategy.

Stoichiometry of Reagents: The molar ratio of reactants can influence the course of a reaction. Precise control over the addition of reagents can minimize the availability of reactive intermediates that could lead to dimer formation.

Solvent System: The choice of solvent can affect reaction kinetics and selectivity. The use of an appropriate solvent system can help to suppress side reactions, including dimerization.

For example, in the synthesis of other pharmaceutical compounds, the formation of dimeric impurities has been managed by controlling water content and processing conditions to prevent unwanted side reactions. who.int Similarly, strategies to reduce dimer impurities in the early stages of synthesis have proven effective in providing a final product with higher purity.

Development of Efficient Purification Processes for Dimer Removal

Even with an optimized manufacturing process, trace amounts of Zanamivir Dimer may still be present. Therefore, the development of robust and efficient purification processes is essential to ensure the final API meets the required quality standards.

Several purification techniques can be employed, with the choice depending on the physicochemical properties of Zanamivir and its dimeric impurity.

Recrystallization: This is a common and effective method for purifying solid compounds. The crude Zanamivir containing the dimer impurity can be dissolved in a suitable solvent or solvent mixture and then allowed to crystallize under controlled conditions. The principle is that the desired compound will crystallize out in a pure form, leaving the impurities, including the dimer, in the mother liquor. The choice of solvent is critical for the efficiency of this process.

Chromatography: Chromatographic techniques are powerful tools for separating compounds with similar structures. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the analysis and purification of pharmaceutical compounds. researchgate.netnih.gov In the context of Zanamivir, RP-HPLC methods have been developed for its quantification and could be adapted for preparative scale purification to remove the dimer impurity. researchgate.netnih.gov The selection of the stationary phase (e.g., C18 column), mobile phase composition, and gradient elution profile are key parameters that need to be optimized for efficient separation.

The development of these purification processes involves a systematic approach, including method screening, optimization of parameters, and validation to ensure consistency and effectiveness.

Establishment of Science-Based Control Limits and Specifications for Zanamivir Dimer (EP Impurity A)

The establishment of control limits follows the principles outlined in ICH guidelines. youtube.com A key aspect is the qualification of the impurity. An impurity is considered qualified if its level in the drug product is below a certain threshold, or if sufficient toxicological data is available to demonstrate its safety at the proposed specification level. core.ac.uk

The process of setting science-based control limits involves:

Identification and Characterization: The structure of Zanamivir Dimer (EP Impurity A) must be unequivocally confirmed.

Safety Assessment: The potential toxicological effects of the dimer are evaluated. This may involve a review of existing literature, in silico toxicity predictions (Quantitative Structure-Activity Relationship - QSAR), or, if necessary, dedicated toxicological studies.

Process Capability Analysis: Data from multiple manufacturing batches are analyzed to understand the typical and maximum levels of the dimer impurity that are formed under the current process. This helps in setting realistic and achievable limits.

Stability Data Review: The levels of the dimer are monitored during stability studies to see if they increase over time. This information is crucial for setting appropriate shelf-life specifications.

The final specification for Zanamivir Dimer (EP Impurity A) will be a numerical limit that is justified by the scientific evidence gathered. This ensures that the level of the impurity in the final product is consistently low and poses no unacceptable risk to the patient.

Long-Term Stability Testing Protocols and Impurity Monitoring

Long-term stability testing is a regulatory requirement to ensure that a drug product maintains its quality, safety, and efficacy throughout its proposed shelf-life. These studies are conducted under controlled storage conditions that simulate the expected environmental conditions in the target market.

The protocols for long-term stability testing are defined by ICH guidelines, such as ICH Q1A(R2). gsconlinepress.com Key elements of these protocols include:

Storage Conditions: The drug substance is stored at specific temperature and humidity conditions. For long-term testing, this is typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

Testing Frequency: Samples are pulled and tested at predetermined time points, such as every 3 months for the first year, every 6 months for the second year, and annually thereafter. researchgate.net

Analytical Methods: Validated stability-indicating analytical methods are used to monitor the drug substance for any changes in its physical, chemical, and microbiological properties. researchgate.net This includes the monitoring of impurity levels.

During these stability studies, the concentration of Zanamivir Dimer (EP Impurity A) is carefully monitored. A validated stability-indicating HPLC method is typically used for this purpose. africanjournalofbiomedicalresearch.com This method must be able to separate the dimer from the main compound and other potential impurities and degradation products. africanjournalofbiomedicalresearch.com

Forced degradation studies are also performed to understand the degradation pathways of Zanamivir and to ensure that the analytical method is capable of detecting all potential degradation products, including the dimer, that might form under stress conditions (e.g., heat, light, acid, base, oxidation). gsconlinepress.combiopharminternational.com

The data generated from these long-term stability studies provide the basis for establishing the re-test period for the drug substance and the shelf-life of the drug product. Any trend of increasing levels of Zanamivir Dimer would be thoroughly investigated and could lead to a tightening of the manufacturing process controls or a revision of the product's shelf-life.

Table 2: Typical Long-Term Stability Testing Protocol for Zanamivir API

| Parameter | Condition/Frequency | Purpose |

|---|---|---|

| Storage Condition | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | To simulate real-world storage conditions. |

| Testing Frequency | 0, 3, 6, 9, 12, 18, 24, 36 months and annually thereafter | To establish the stability profile over the proposed re-test period. |

| Tests Performed | Appearance, Assay, Impurities (including Zanamivir Dimer), Water Content, etc. | To monitor the quality attributes of the API over time. |

| Analytical Method | Validated stability-indicating HPLC method | To accurately quantify Zanamivir and its impurities. |

Table 3: List of Compounds

| Compound Name |

|---|

| Zanamivir |

Future Research Directions in Zanamivir Dimer Research

Development of Novel Analytical Approaches for Ultra-Trace Level Detection of Zanamivir (B325) Dimer

The accurate detection and quantification of Zanamivir Dimer at trace levels are paramount for quality control. Future research is geared towards developing highly sensitive and specific analytical methods. While standard techniques like High-Performance Liquid Chromatography (HPLC) are currently employed for impurity profiling of zanamivir, the focus is shifting towards more advanced methodologies for detecting impurities at ultra-trace levels. europa.euresearchgate.net

Novel approaches with the potential for enhanced detection of Zanamivir Dimer include:

Ultra-High Performance Liquid Chromatography (UHPLC): This technique offers faster analysis times and improved separation efficiency compared to conventional HPLC, which could be instrumental in resolving and quantifying trace-level impurities like the zanamivir dimer. researchgate.net

Mass Spectrometry (MS): Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) provide high sensitivity and selectivity, enabling the detection and structural elucidation of impurities even at very low concentrations. zamann-pharma.combiomedres.us Advanced MS techniques like LC-Q-TOF-HRMS (Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry) are also being explored for their potential in impurity profiling. biomedres.us

Capillary Electrophoresis (CE): CE is a powerful tool for separating charged molecules and can be particularly useful for impurities that are too polar for reversed-phase HPLC. biomedres.usijcrt.org

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that has shown promise in the ultra-trace detection of various biomolecules and could be adapted for the detection of Zanamivir Dimer. researchgate.net

These advanced analytical techniques are expected to provide more precise and reliable data on the presence of Zanamivir Dimer, contributing to improved quality control in drug manufacturing.

Computational Chemistry and Molecular Modeling for Predicting Dimer Formation and Stability

Computational tools are becoming increasingly vital in predicting the formation and stability of drug impurities. For Zanamivir Dimer, molecular modeling and computational chemistry can provide valuable insights into the mechanisms of its formation.

Future research in this area includes:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to predict the propensity of zanamivir to form dimers under various conditions. frontiersin.org These models use the chemical structure to predict biological or chemical activity.

Molecular Docking and Dynamics Simulations: These techniques can be used to study the interaction between two zanamivir molecules, predicting the most stable dimer conformations and the energy barriers for their formation and dissociation. nih.govresearchgate.netnih.gov This can help in understanding the binding modes and the dynamics of the dimer. nih.govresearchgate.net

AI-Assisted Impurity Prediction: Artificial intelligence and machine learning algorithms are being developed to predict potential impurities in chemical reactions based on the reactants, reagents, and reaction conditions. openreview.net Such tools could be invaluable in proactively identifying the risk of Zanamivir Dimer formation.

By leveraging these computational approaches, researchers can gain a deeper understanding of the factors that influence dimerization, which can guide the development of strategies to minimize its formation during synthesis and storage.

Green Chemistry Approaches in Zanamivir Synthesis for Dimer Minimization

Key areas of future research include:

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives, such as water, ethanol, or supercritical CO₂, can influence reaction pathways and potentially reduce the formation of by-products like dimers. jocpr.com

Catalyst Innovation: The use of biocatalysts, such as enzymes, or novel catalysts like Metal-Organic Frameworks (MOFs) can lead to more selective and efficient reactions, minimizing impurity formation. jocpr.com

Process Optimization: Applying green chemistry principles to optimize reaction conditions, such as temperature, pressure, and reaction time, can enhance the yield of the desired product while reducing the generation of impurities.

The adoption of green chemistry in the synthesis of antiviral drugs is a growing trend that promises not only environmental benefits but also improved product quality through impurity reduction. nih.govnih.govijabbr.com

Advanced Understanding of Dimerization Thermodynamics and Kinetics under Varied Conditions

A fundamental understanding of the thermodynamics and kinetics of Zanamivir Dimer formation is crucial for controlling its presence in the final drug product. Future research will focus on detailed studies of these parameters under a range of conditions.

Thermodynamic Studies: Investigating the Gibbs free energy, enthalpy, and entropy of dimerization will reveal the spontaneity and driving forces behind the formation of the dimer. nih.gov Techniques like isothermal titration calorimetry (ITC) can be employed to measure these thermodynamic parameters. mdpi.comresearchgate.net

Kinetic Studies: Determining the rate constants for the formation and dissociation of the dimer will provide insights into the speed at which this impurity is formed and how stable it is. nih.gov Understanding the kinetics is essential for developing effective control strategies.

Influence of Environmental Factors: Studying the impact of pH, temperature, ionic strength, and the presence of excipients on the thermodynamics and kinetics of dimerization is critical. nih.govnih.gov This knowledge can inform the formulation and storage conditions that best minimize dimer formation.

Advanced analytical and computational methods will be instrumental in these studies, providing a comprehensive picture of the dimerization process and enabling the development of robust control measures. acs.orgwustl.edu

Q & A

Q. What experimental models are used to evaluate the efficacy of Zanamivir Dimer against influenza-induced otologic complications?

Middle ear pressure (MEP) abnormalities in randomized, double-blind, placebo-controlled trials serve as surrogate markers for otitis media risk. Inoculate adult volunteers with influenza A/Texas/36/91(H1N1) or B/Yamagata/88 virus and administer intranasal zanamivir. Measure MEP via tympanometry and compare abnormalities between treated and placebo groups (e.g., 15% vs. 61% in influenza A prophylaxis; P < 0.01) .

Q. What analytical methods are recommended for characterizing Zanamivir Dimer impurities?

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are standard for impurity profiling. Nuclear magnetic resonance (NMR) spectroscopy confirms structural identity. Validate methods per ICH guidelines, ensuring specificity for EP Impurity A and related degradation products. Cross-reference with United States Pharmacopeia (USP) standards for quality control .

Q. How should renal impairment be addressed in pharmacokinetic studies of Zanamivir Dimer?

No dose adjustment is required for inhaled zanamivir in mild-to-severe renal impairment, as systemic exposure remains low. However, in intravenous studies, monitor renal clearance and half-life changes (e.g., reduced clearance in renal failure patients). Use non-compartmental analysis to model pharmacokinetic parameters .

Advanced Research Questions

Q. How can computational approaches address zanamivir resistance in neuraminidase mutants?

Employ molecular docking and binding free energy calculations to evaluate interactions between zanamivir and neuraminidase mutants (e.g., H275Y, E119V). Compare binding affinities with wild-type structures using tools like AutoDock Vina. Validate findings with in vitro neuraminidase inhibition assays and viral replication studies in MDCK cells .

Q. What strategies resolve contradictory data on hemagglutinin (HA) mutations affecting zanamivir resistance?

Contextualize HA mutations (e.g., N163G/H/K/T) by analyzing viral backbone specificity. For example, N163H in H1N1 may reduce zanamivir sensitivity, while N163G in H3N2 enhances susceptibility. Use reverse genetics to generate recombinant viruses and test phenotypic resistance in parallel with HA/NA sequence analysis .

Q. How does Zanamivir Dimer interact with dual sialic acid-binding sites in viral neuraminidase?

Site I of neuraminidase binds α2-3-sialyllactose and mediates enzymatic activity, while Site II at the dimer interface stabilizes receptor binding. Zanamivir preferentially binds Site I, inhibiting neuraminidase activity. Use surface plasmon resonance (SPR) to quantify binding kinetics and X-ray crystallography to resolve co-crystal structures .

Q. What methodologies optimize impurity safety assessment for Zanamivir Dimer in regulatory submissions?

Follow ICH M7 guidelines:

- Quantify impurities using validated LC-MS/MS.

- Conduct in silico toxicity prediction (e.g., DEREK, Sarah Nexus).

- Perform bacterial reverse mutation assays (Ames test) for impurities exceeding thresholds (e.g., >0.15% daily intake). Cross-reference EP and USP impurity standards for analytical alignment .

Methodological Considerations

- Data Contradiction Analysis : For conflicting resistance or efficacy data (e.g., influenza B prophylaxis trials with P > 0.09 ), apply meta-analysis with random-effects models to account for heterogeneity. Stratify by viral subtype, dosage, and patient demographics.

- Experimental Design : Use adaptive trial designs for dose-ranging studies, incorporating viral load kinetics and symptom alleviation endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.